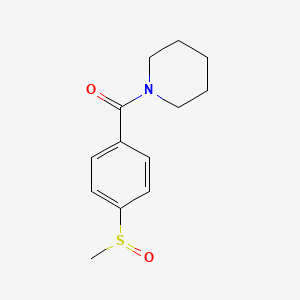
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive designer drug that has been classified as a synthetic cathinone. It is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. In recent years, MDPV has become a subject of scientific research due to its potential therapeutic benefits.
Mécanisme D'action
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines. However, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to be more potent than these drugs, leading to a higher risk of addiction and dependence.
Biochemical and Physiological Effects
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a negative impact on the cardiovascular system, and has been associated with an increased risk of heart attack and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation is its potential for addiction and dependence, which can complicate experimental designs.
Orientations Futures
There are a number of future directions for research on 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a treatment for depression and anxiety disorders, as well as chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone use, including its impact on the cardiovascular system and the risk of addiction and dependence. Finally, more research is needed to develop effective treatments for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone addiction and dependence.
Méthodes De Synthèse
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone can be synthesized through a variety of methods, including the Leuckart reaction and the Mannich reaction. The Leuckart reaction involves the reduction of ketones using formamide as a reducing agent, while the Mannich reaction involves the condensation of a ketone with a primary amine and formaldehyde. Both of these methods have been used to synthesize 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, with varying degrees of success.
Applications De Recherche Scientifique
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for depression and anxiety disorders. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
Propriétés
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-6-10-20(12-13)17(21)11-16-14(2)22-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGIXUFSBVCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)